Physicochemical Properties of 2-Azaspirooctan-6-one Hydrochloride for Drug Design: An In-Depth Technical Guide
Physicochemical Properties of 2-Azaspirooctan-6-one Hydrochloride for Drug Design: An In-Depth Technical Guide
Physicochemical Properties of 2-Azaspiro[1]octan-6-one Hydrochloride for Drug Design: An In-Depth Technical Guide
Executive Summary: The "Escape from Flatland" Paradigm
Modern drug discovery is undergoing a structural renaissance. The seminal "Escape from Flatland" publication by Lovering et al. demonstrated that increasing the fraction of sp3-hybridized carbons (Fsp3) in a molecule correlates directly with improved solubility, reduced off-target promiscuity, and higher clinical success rates[1].
Within this paradigm, 2-Azaspiro[2]octan-6-one hydrochloride (CAS: 2360487-40-5) has emerged as a premium, highly versatile building block[3]. By fusing a 4-membered azetidine ring with a 5-membered cyclopentanone ring via a single spiro-carbon, this scaffold enforces a rigid, three-dimensional architecture. It provides two orthogonal handles for functionalization—a basic nitrogen for amidation/alkylation and a ketone for reductive amination—making it an ideal bioisostere for traditional, metabolically vulnerable flat heterocycles like piperidines and pyrrolidines.
Structural & Physicochemical Profiling
Understanding the baseline physicochemical properties of this scaffold is critical for predicting its behavior in complex biological systems.
Expert Insight: Why the Hydrochloride Salt? The free base of 2-azaspiro[2]octan-6-one is a low-molecular-weight secondary amine prone to volatility, rapid oxidation, and extreme hygroscopicity. By isolating it as the hydrochloride salt, the azetidine nitrogen is locked in a protonated state, significantly increasing the lattice energy of the solid. This yields a bench-stable, free-flowing powder that ensures precise stoichiometric control during high-throughput parallel synthesis.
Table 1: Physicochemical Properties of 2-Azaspiro[1]octan-6-one (Free Base & HCl Salt)
| Property | Value | Implication for Drug Design |
| Molecular Weight (Free Base) | 125.17 g/mol | Highly ligand-efficient; leaves ample "molecular weight budget" for further elaboration. |
| Molecular Weight (HCl Salt) | 161.63 g/mol | Enhances solid-state stability, handling, and shelf-life. |
| Fraction sp3 (Fsp3) | 0.86 (6 of 7 carbons) | High 3D character; prevents non-specific π−π stacking with off-target proteins. |
| Topological Polar Surface Area | 29.1 Ų | Excellent baseline for blood-brain barrier (BBB) penetration and passive permeability. |
| LogP (Estimated) | 0.2 to 0.8 | Highly hydrophilic; improves aqueous solubility of the final drug candidate. |
| pKa (Azetidine Nitrogen) | ~9.5 - 10.5 | Remains protonated at physiological pH (7.4), facilitating critical salt-bridge formations with target aspartate/glutamate residues. |
Mechanistic Causality in Target Engagement
The unique geometry of 2-azaspiro[2]octan-6-one is not merely structural; it is functionally deterministic.
Metabolic Stability Causality: Traditional heterocycles often present metabolically vulnerable alpha-protons that are readily oxidized by Cytochrome P450 enzymes (e.g., CYP3A4). The spiro-fusion at the 3-position of the azetidine ring introduces severe steric hindrance and geometric constraint, shielding the adjacent carbon-hydrogen bonds from enzymatic hydroxylation and thereby extending the molecule's half-life.
Target Specificity (M4 Agonism & Menin-MLL): Recent patent literature highlights the utility of 2-azaspiro[2]octane derivatives as highly selective M4 muscarinic receptor agonists [4]. The rigid spirocyclic core perfectly positions pharmacophores to interact with the orthosteric binding site of the M4 receptor, triggering a conformational shift in the Gi/o protein complex without activating the M2 or M3 receptors (which cause adverse cardiac and gastrointestinal effects). Furthermore, this exact scaffold has been successfully deployed in the design of exo-aza spiro inhibitors targeting the Menin-MLL protein-protein interaction for the treatment of acute leukemias[5].
Fig 1. M4 muscarinic receptor signaling pathway modulated by spirocyclic agonists.
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the following protocols for utilizing 2-Azaspiro[2]octan-6-one hydrochloride are designed as self-validating systems .
Protocol A: Orthogonal Functionalization via Reductive Amination
Because the molecule contains both a protected/salt-form amine and a reactive ketone, functionalization must be carefully orchestrated.
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Causality: We utilize Sodium triacetoxyborohydride (NaBH(OAc)3) because it is a mild reducing agent that is highly selective for iminium ions over unreacted ketones. This prevents the premature over-reduction of the cyclopentanone ring into a secondary alcohol.
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Self-Validation Mechanism: The protocol separates imine formation and reduction into two distinct temporal phases. By mandating an LC-MS/MS checkpoint prior to the addition of the reducing agent, we validate quantitative imine conversion, eliminating byproduct formation.
Step-by-Step Methodology:
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Free-basing: Suspend 2-Azaspiro[2]octan-6-one hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) and stir for 15 minutes at room temperature to liberate the free base.
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Imine Formation: Add the desired primary or secondary amine (1.1 eq) and glacial acetic acid (1.5 eq) to adjust the pH to ~5.0. Stir for 2 hours.
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Validation Checkpoint: Pull a 5 μ L aliquot, dilute in Methanol, and analyze via LC-MS. Proceed only if >95% conversion to the imine/iminium intermediate is observed.
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Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise over 10 minutes. Stir for 12 hours at room temperature.
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Quench & Isolate: Quench with saturated aqueous NaHCO3. Extract the organic layer, dry over MgSO4, and purify via reverse-phase HPLC.
Protocol B: Shake-Flask LogD 7.4 Determination
Algorithms frequently miscalculate the solvation energies of rigid spirocycles. Empirical LogD determination is mandatory.
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Self-Validation Mechanism: This protocol incorporates a dual-standard internal validation system. By co-incubating Propranolol and Hydrocortisone, we can instantly detect phase-separation failures or LC-MS/MS calibration drifts. If the standards deviate by >0.1 log units from their known literature values, the assay run is automatically invalidated.
Step-by-Step Methodology:
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Preparation: Prepare a 10 mM DMSO stock of the synthesized spirocyclic derivative.
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Standardization: Spike the stock with Propranolol (known LogD 7.4 = 1.2) and Hydrocortisone (known LogD 7.4 = 1.6) at 1 mM concentrations.
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Partitioning: Add 10 μ L of the mixed stock to a vial containing 495 μ L of 1-Octanol and 495 μ L of PBS (pH 7.4).
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Equilibration: Shake vigorously at 25°C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure absolute phase separation.
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Quantification: Extract 50 μ L from both the octanol and aqueous layers. Dilute and quantify the API concentration via LC-MS/MS. Calculate LogD as Log10([API]octanol/[API]aqueous) .
Fig 2. Workflow for the functionalization and screening of spirocyclic drug candidates.
References
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry (ACS Publications). 1
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Novartis AG. (2023). US11548865B2 - 2-azaspiro[2]octane derivatives as M4 agonists. Google Patents. 4
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Janssen Pharmaceutica NV. (2022). US11396517B1 - Exo-aza spiro inhibitors of menin-MLL interaction. Google Patents. 5
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ChemicalBook. 2-Azaspiro[2]octan-6-one hydrochloride CAS#: 2360487-40-5. 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scite.ai [scite.ai]
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- 4. US11548865B2 - 2-azaspiro[3.4]octane derivatives as M4 agonists - Google Patents [patents.google.com]
- 5. US11396517B1 - Exo-aza spiro inhibitors of menin-MLL interaction - Google Patents [patents.google.com]
